

Commercial Availability and Technical Profile of 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-iodo-3-methylpyridine

Cat. No.: B1322544

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for **2-Fluoro-5-iodo-3-methylpyridine**. Intended for researchers, scientists, and professionals in drug development, this document consolidates key data from various suppliers and outlines a plausible experimental protocol for its synthesis, in the absence of a specifically published procedure. This guide also visualizes the proposed synthetic pathway and a general experimental workflow to aid in laboratory applications. It is important to note that the predominantly available compound in commercial catalogs is 2-Fluoro-3-iodo-5-methylpyridine (CAS: 153034-78-7). The title compound, **2-Fluoro-5-iodo-3-methylpyridine**, is likely a structural isomer and may be referenced under a different CAS number (such as 205245-17-6, though with less consistent documentation), or may be available through custom synthesis. This guide will focus on the readily available 2-Fluoro-3-iodo-5-methylpyridine, with the acknowledgment of this potential ambiguity.

Commercial Availability and Supplier Information

2-Fluoro-3-iodo-5-methylpyridine is available from a variety of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The following tables summarize the available quantitative data from a selection of these suppliers.

Table 1: Product Specifications from Commercial Suppliers

Supplier	CAS Number	Purity (%)	Molecular Formula	Molecular Weight (g/mol)	Form
Sigma-Aldrich	153034-78-7	≥ 95	C ₆ H ₅ FIN	237.01	Solid
Manas Petro Chem	153034-78-7	99.99	C ₆ H ₅ FIN	237.01	-
A B Enterprises	153034-78-7	98	C ₆ H ₅ FIN	237.01	Powder
Chem-Impex	153034-78-7	≥ 98 (GC)	C ₆ H ₅ FIN	237.01	White to off-white solid
Amerigo Scientific	153034-78-7	95	C ₆ H ₅ FIN	237.01	-

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	38-42 °C	Sigma-Aldrich
110-114 °C	Manas Petro Chem[1]	
Density	1.02 g/mL at 25 °C	Manas Petro Chem[1]
Refractive Index	n _{20/D} 1.4435	Manas Petro Chem[1]
Appearance	White to off-white solid	Chem-Impex
Colorless to yellowish crystal or powder	ChemBK	

Note: Discrepancies in reported melting points may be due to different measurement conditions or product purities.

Applications in Research and Development

2-Fluoro-3-iodo-5-methylpyridine serves as a critical building block in the synthesis of complex organic molecules, primarily within the pharmaceutical and agrochemical sectors. The presence of fluorine, iodine, and a methyl group on the pyridine ring offers multiple points for chemical modification and imparts unique electronic properties, making it a valuable intermediate for:

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of novel therapeutic agents. The strategic placement of its functional groups allows for the construction of complex molecular frameworks for targeted therapies.
- **Agrochemicals:** This compound is utilized in the formulation of advanced pesticides and herbicides, contributing to the development of more effective crop protection solutions.
- **Materials Science:** It is also used in the creation of advanced materials, including specialized polymers and coatings.

Proposed Synthesis of 2-Fluoro-3-iodo-5-methylpyridine

While a specific, detailed experimental protocol for the synthesis of 2-Fluoro-3-iodo-5-methylpyridine is not readily available in the searched literature, a plausible synthetic route can be proposed based on established methodologies for the iodination of activated pyridine rings. A potential pathway involves the direct iodination of 2-fluoro-5-methylpyridine.

Proposed Experimental Protocol: Iodination of 2-fluoro-5-methylpyridine

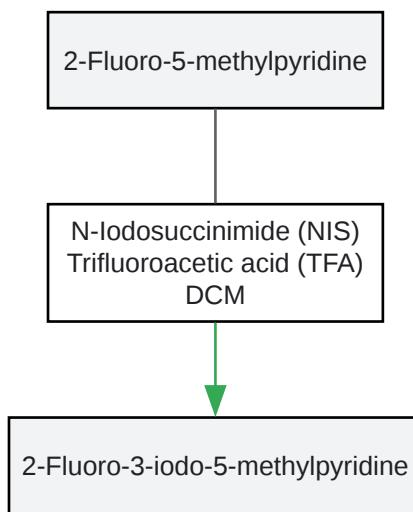
This protocol is an adapted procedure based on general methods for the iodination of electron-rich heterocyclic compounds.

Materials:

- 2-fluoro-5-methylpyridine
- N-Iodosuccinimide (NIS)

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

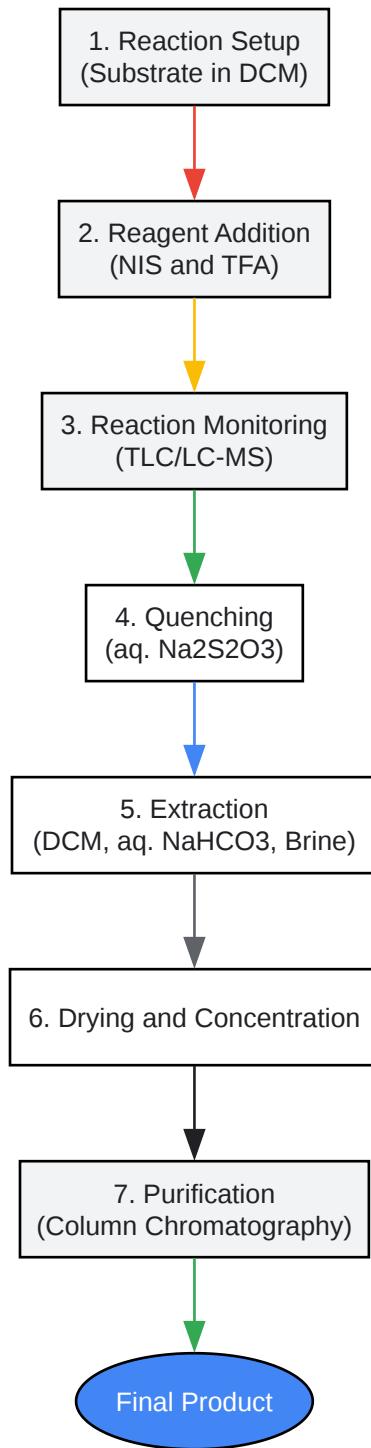

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-methylpyridine (1.0 equivalent) in dichloromethane.
- Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents).
- Acid Catalysis: Slowly add trifluoroacetic acid (1.2 equivalents) to the reaction mixture at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
- Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the desired 2-Fluoro-3-iodo-5-methylpyridine.

Visualizations

Proposed Synthetic Pathway

Proposed Synthesis of 2-Fluoro-3-iodo-5-methylpyridine



[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for 2-Fluoro-3-iodo-5-methylpyridine.

General Experimental Workflow

General Experimental Workflow for Iodination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 2-Fluoro-5-iodo-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322544#commercial-availability-of-2-fluoro-5-iodo-3-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com